molecular formula C19H24FN3O2 B5619963 (1S*,5R*)-3-(cyclobutylcarbonyl)-N-(2-fluorophenyl)-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide

(1S*,5R*)-3-(cyclobutylcarbonyl)-N-(2-fluorophenyl)-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide

Katalognummer B5619963
Molekulargewicht: 345.4 g/mol
InChI-Schlüssel: FVGQEKCHOLWFQX-DZGCQCFKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diazabicyclo[3.2.2]nonane derivatives are a class of compounds known for their interactions with biological receptors, such as nicotinic acetylcholine receptors (nAChRs). These compounds, including variations like the 3,7-diazabicyclo[3.3.1]nonane scaffold, have been studied for their potential in modulating receptor activity through structural modifications, showcasing the significance of the bicyclic framework and functional groups in influencing biological interactions and properties (Eibl et al., 2013).

Synthesis Analysis

The synthesis of diazabicyclo[3.x.x]nonane derivatives often involves multi-step procedures that carefully introduce and manipulate functional groups to achieve the desired structural and chemical properties. For instance, compounds related to the 3,7-dimethyl-9-amino-3,7-diazabicyclo[3.3.1]nonane-9-carboxamide have been synthesized and studied through NMR spectroscopy and X-ray diffraction to understand their conformational behavior, demonstrating the complexity and precision required in synthesizing such molecules (Fernández et al., 1992).

Molecular Structure Analysis

The molecular structure of diazabicyclo[3.x.x]nonane derivatives is characterized by their bicyclic framework, which significantly influences their conformational stability and interaction with biological targets. Structural studies, including X-ray diffraction, have been pivotal in elucidating the spatial arrangement of atoms and functional groups, shedding light on the relationship between structure and activity (Fernández et al., 1995).

Chemical Reactions and Properties

The chemical reactivity and properties of diazabicyclo[3.x.x]nonane derivatives are influenced by their functional groups and the bicyclic backbone. These compounds participate in various chemical reactions, including electrophilic and nucleophilic substitutions, which are crucial for modifying their structure and enhancing their biological relevance and potential pharmacological applications (Liu et al., 2017).

Physical Properties Analysis

The physical properties of diazabicyclo[3.x.x]nonane derivatives, such as solubility, melting point, and crystallinity, are determined by their molecular structure. These properties are essential for understanding the compound's behavior in biological systems and its formulation for potential applications. Studies often employ spectroscopic methods to characterize these properties and understand their implications on the compound's biological activity (Eibl et al., 2013; Liu et al., 2017).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological molecules, are crucial for the therapeutic potential of diazabicyclo[3.x.x]nonane derivatives. These properties are influenced by the presence of functional groups and the compound's overall structural framework, necessitating detailed chemical analysis to optimize biological activity and minimize undesirable interactions (Eibl et al., 2013; Liu et al., 2017).

Eigenschaften

IUPAC Name

(1S,5R)-3-(cyclobutanecarbonyl)-N-(2-fluorophenyl)-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24FN3O2/c20-16-6-1-2-7-17(16)21-19(25)23-11-13-8-9-15(23)12-22(10-13)18(24)14-4-3-5-14/h1-2,6-7,13-15H,3-5,8-12H2,(H,21,25)/t13-,15+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVGQEKCHOLWFQX-DZGCQCFKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2CC3CCC(C2)N(C3)C(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(C1)C(=O)N2C[C@@H]3CC[C@H](C2)N(C3)C(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S*,5R*)-3-(cyclobutylcarbonyl)-N-(2-fluorophenyl)-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.